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Compound of Interest

Compound Name: 1-(p-Tolyl)hexan-1-one

Cat. No.: B179606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic
ketone, 1-(p-tolyl)hexan-1-one. Due to the limited availability of direct experimental spectra in
public databases, this document presents a detailed analysis based on established
spectroscopic principles and data from analogous compounds. This guide is intended to assist
researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

1-(p-Tolyl)hexan-1-one is a chemical compound with the molecular formula C13H1s0 and a
molecular weight of 190.29 g/mol .[1][2] Its chemical structure consists of a hexanoyl group
attached to a toluene ring at the para position. The CAS number for this compound is 1669-33-
6.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-(p-tolyl)hexan-1-one. These predictions are
derived from the analysis of structurally similar compounds, including 1-(p-tolyl)ethanone and
other aryl ketones.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic Protons
~7.85 Doublet 2H
(ortho to C=0)
Aromatic Protons
~7.25 Doublet 2H
(meta to C=0)
] -CH:- (adjacent to
~2.95 Triplet 2H
C=0)
~2.40 Singlet 3H Ar-CHs
~1.70 Quintet 2H -CH2-
~1.35 Sextet 2H -CHz-
~0.90 Triplet 3H -CHs (terminal)

Table 2: Predicted *C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

~200 C=0 (Ketone)

~143 Aromatic C (para to C=0, attached to CHs)
~135 Aromatic C (ipso to C=0)

~129 Aromatic CH (meta to C=0)

~128 Aromatic CH (ortho to C=0)

~38 -CH:z- (adjacent to C=0)

~31 -CH2-

~24 -CHaz-

~22 Ar-CHs

~14 -CHs (terminal)
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ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?) Intensity Assignment

~3050-3000 Medium Aromatic C-H Stretch
~2955-2850 Strong Aliphatic C-H Stretch

~1685 Strong C=0 Stretch (Aryl Ketone)
~1605 Medium C=C Aromatic Ring Stretch
~1410 Medium CHz Bending

815 Strong p-Disubstituted Benzene C-H

Bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

190 Moderate [M]* (Molecular lon)
CH3CeH4CO]* (p-Toluoyl

119 High [ ) " Y
cation)

91 Moderate [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described
above. Instrument parameters should be optimized for the specific sample and equipment
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(p-tolyl)hexan-1-one would be dissolved in an appropriate deuterated solvent,
such as chloroform-d (CDCIls), and transferred to an NMR tube. 1H and *3C NMR spectra would
be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.
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Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the neat liquid sample would be placed between two potassium bromide (KBr)
plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization
(El) source. The sample would be introduced into the instrument, and the resulting
fragmentation pattern would be analyzed.

Visualizations
Chemical Structure of 1-(p-Tolyl)hexan-1-one

Caption: Chemical structure of 1-(p-tolyl)hexan-1-one.

Predicted *H NMR Spectral Correlation Diagram
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Predicted *H NMR Correlations

Aromatic Region

~7.85 ppm (d, 2H)
Ortho Protons

-coupling

~7.25 ppm (d, 2H)
Meta Protons

Alkyl Region

~2.95 ppm (t, 2H)
Alpha-CH2

-coupling

~1.70 ppm (q, 2H)
Beta-CH?2

Aryl Methyl

~2.40 ppm (s, 3H)
Aryl-CH3

-coupling

~1.35 ppm (sex, 2H)
Gamma-CH2

-coupling

~0.90 ppm (t, 3H)
Delta-CH3

Click to download full resolution via product page

Caption: Predicted *H NMR chemical shift correlations.

Mass Spectrometry Fragmentation Pathway

Predicted MS Fragmentation Pathway

[M]* - C5H11 radical | [CH3CEHACO]* -CO
miz 190 miz 119

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectral Data Analysis of 1-(p-Tolyl)hexan-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179606#1-p-tolyl-hexan-1-one-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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